Compound Description: This compound is an unnatural amino acid with all four stereoisomers synthesized and studied. This synthesis significantly shortened existing procedures for generating these amino acids. []
Relevance: This compound shares the core 3-azabicyclo[3.1.0]hexane-2-carboxylic acid structure with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The key difference is the protecting group on the nitrogen atom: tert-butoxycarbonyl versus (4-methylphenyl)sulfonyl. []
Compound Description: This compound demonstrates potent cytotoxic activity against several cancer cell lines, including human leukemia, lymphoma, and breast cancer. Notably, it exhibits greater activity than standard cytotoxic agents in breast and glioma tumor screens. []
Relevance: While sharing the 3-azabicyclo[3.1.0]hexane core with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, this compound features a 2,4-dione functionality and a phenyl group on the nitrogen atom instead of a (4-methylphenyl)sulfonyl group. []
(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane
Compound Description: This compound is a key intermediate in the synthesis of Trovafloxacin, a broad-spectrum antibacterial agent. []
Relevance: This compound represents the core bicyclic amine structure found in 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The key difference is the presence of the (4-methylphenyl)sulfonyl and carboxylic acid functionalities on the 3 and 2 positions of the bicyclic system in the target compound. []
Compound Description: This compound is an intermediate in the preparation of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its esters and salts. []
Relevance: While sharing the 3-azabicyclo[3.1.0]hexane core with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, this compound differs in the position and nature of the acidic functional group, possessing a sulfonate group at the 2-position instead of a carboxylic acid. It also features two methyl groups at the 6-position. []
Compound Description: This compound is a potent and selective group II metabotropic glutamate receptor agonist with oral activity. Researchers aimed to design conformationally constrained analogs of glutamic acid, leading to its development. [, ]
Relevance: This compound differs from 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in the position of the carboxylic acid group (6-position instead of 2-position) and the lack of the (4-methylphenyl)sulfonyl group. Both compounds share the bicyclo[3.1.0]hexane core structure and an amino group at the 2-position. [, ]
Compound Description: This compound is a selective group II metabotropic glutamate receptor agonist. It shares biochemical and pharmacological effects with the atypical antipsychotic clozapine and exhibits greater efficacy than typical antipsychotics in attenuating PCP-evoked behaviors in monoamine-depleted rats. [, ]
Relevance: This compound differs from 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in its oxygen atom replacing the 2-position carbon in the bicyclic system and its two carboxylic acid groups at the 4 and 6 positions instead of a single one at the 2-position. The target compound also contains a (4-methylphenyl)sulfonyl group not present in LY379268. [, ]
1-Azabicyclo[2.2.1]heptan-3-one
Compound Description: This compound is an intermediate in the large-scale synthesis of PD 151832, a highly potent and selective muscarinic agonist. []
Relevance: This compound shares a bicyclic core structure with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, although it contains a different ring system (1-azabicyclo[2.2.1]heptan-3-one). Both compounds feature a nitrogen atom within the bicyclic framework. []
Compound Description: This compound is an intermediate in the large-scale synthesis of PD 151832, a highly potent and selective muscarinic agonist. []
Relevance: Although not containing a bicyclic system, this compound features the pyrrolidine ring, similar to the five-membered ring in 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Both compounds also contain alkyl ester and carboxylic acid functionalities. []
Compound Description: This compound serves as an intermediate in the preparation of azabicyclo-substituted quinolone carboxylic acids, which have antibacterial properties. []
Compound Description: This compound arises from the reaction of N-methylindole with (1S,4S,5R)-N-acetyl-4-(methoxymethyl)-3-oxa-6-azabicyclo[3.1.0]hexan-2-one (a rigid analogue of aziridine-2-carboxylic esters) under acidic conditions. []
Relevance: This compound is relevant due to the involvement of an azabicyclo[3.1.0]hexane derivative in its synthesis, highlighting the reactivity and potential of this bicyclic system for generating diverse structures. Although this compound does not contain the 3-azabicyclo[3.1.0]hexane core, its precursor emphasizes the utility of this core structure in organic synthesis. []
Compound Description: This compound is a precursor in the synthesis of a series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, which were evaluated as potential anticancer agents. []
Relevance: While not containing the bicyclo[3.1.0]hexane system, this compound shares the (4-methylphenyl)sulfonyl protecting group with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. It also features a piperidine ring, which exhibits some structural similarity to the five-membered ring of the target compound. []
Compound Description: This compound is a potent and selective group II metabotropic glutamate receptor agonist with high activity, equal to that of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). []
Compound Description: This compound demonstrates exceptionally high agonist activity for both metabotropic glutamate receptor 2 (mGluR2) and mGluR3 while exhibiting selectivity against other mGluR subtypes. Additionally, it shows potent inhibition of phencyclidine-induced behaviors in rats, suggesting potential for treating schizophrenia. []
Relevance: This compound shares the bicyclo[3.1.0]hexane core structure and an amino group at the 2-position with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. It also has a fluorine atom at the 6-position and two carboxylic acid groups, one at the 2-position and the other at the 6-position. Unlike the target compound, it features a ketone group at the 4-position and lacks the (4-methylphenyl)sulfonyl group. []
2-(2-Triphenylmethoxyethyl)thiazolidin-4-one
Compound Description: This compound serves as an intermediate in the synthesis of bicyclic thiazolidinone-carbapenem analogues, which are structurally related to carbapenem antibiotics. []
Relevance: Although not possessing the bicyclo[3.1.0]hexane core, this compound highlights the use of various heterocyclic systems, including thiazolidinones, in drug development. This relates to 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid's 3-azabicyclo[3.1.0]hexane structure, both representing unique heterocyclic scaffolds for exploring biological activity. []
2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid
Compound Description: This compound, along with its C2 epimer, embeds a γ-aminobutyric acid (GABA) unit within the bicyclo[3.1.0]hexane framework. This structure aims to achieve a fully extended conformation of the GABA moiety. []
Compound Description: This compound exhibits potent leukotriene D4 (LTD4) antagonist activity, demonstrating effective inhibition of LTD4-induced bronchoconstriction. []
Relevance: While not sharing the bicyclo[3.1.0]hexane core, this compound exemplifies the development of small molecules targeting specific receptors, similar to the potential applications of 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its analogues. []
Compound Description: This compound is a potent leukotriene D4 (LTD4) antagonist and effectively inhibits both LTD4- and ovalbumin-induced bronchoconstriction. []
Relevance: Similar to 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, this compound utilizes the (4-methylphenyl)sulfonyl group, highlighting its potential utility as a protecting group or for modifying biological activity in drug development. []
6-Phthalimidyl-6-azabicyclo[3.1.0]hexane
Compound Description: This compound, along with other derivatives of the 6-azabicyclo[3.1.0]hexane ring system, was synthesized via the oxidation of N-aminophthalimide or 3-amino-2-methyl-4-quinazolone with lead tetraacetate in the presence of various cyclopentenes. These compounds showed stability in refluxing carbon tetrachloride and chlorobenzene. []
Relevance: This compound shares the azabicyclo[3.1.0]hexane core with 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcasing the diverse chemical modifications possible within this framework. It differs in the placement of the nitrogen atom within the bicyclic system (6-position instead of 3-position) and the presence of the phthalimidyl group instead of the (4-methylphenyl)sulfonyl and carboxylic acid functionalities. []
Bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid
Compound Description: This compound, along with its ethyl and t-butyl ester derivatives, was unexpectedly obtained during an attempt to dehydrohalogenate 4-carbethoxy-2,6-dibromocyclohexanone ethylene ketal. [, ]
Relevance: This compound exemplifies the diverse reactivity of bicyclo[3.1.0]hexane derivatives and their potential to rearrange into different structures. While lacking the nitrogen atom, its bicyclo[3.1.0]hexane core provides a structural link to 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [, ]
Compound Description: This compound, also known as DOV 220,075, is a non-narcotic analgesic effective for treating acute pain. Its pharmacokinetic profile and metabolic pathways have been studied in humans and various animal models. [, ]
Relevance: This compound is structurally very similar to 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The key difference is the absence of the sulfonyl and carboxylic acid groups on the bicyclic system in Bicifadine. [, ]
Compound Description: This compound is part of a series of piperidinedione derivatives synthesized and tested for their biological activities. It exhibited potential antioxidant properties. []
Relevance: Although this compound lacks the bicyclo[3.1.0]hexane core, its six-membered piperidine ring structure relates to the five-membered ring in 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Both compounds also feature a carboxylic acid functionality. []
2-Azabicyclo[3.1.0]hexane
Compound Description: Several 2-azabicyclo[3.1.0]hexanes were synthesized using the Kulinkovich–de Meijere cyclopropanation reaction. Upon heating with carboxylic anhydrides, these compounds undergo ring-opening reactions, leading to the formation of vinylogous amides and cyclic diketones, which can be further transformed into 2,3,3a,4-tetrahydro-6(5H)-indolone derivatives. []
Relevance: This compound emphasizes the synthetic utility of the bicyclo[3.1.0]hexane core structure, similar to that found in 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. While the nitrogen atom is at the 2-position instead of the 3-position, this compound highlights the reactivity and potential for chemical modifications within this bicyclic system. []
Compound Description: This compound, as well as its N-tosyl analogue, was investigated for its potential to undergo Grob fragmentation. Acid-catalyzed retro-Mannich reactions on the methyl ester yielded a pyrrole derivative. []
Relevance: Although featuring a different bicyclic system, this compound highlights the reactivity and ring-opening potential of nitrogen-containing bicyclic structures related to 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.